4-[(E)-[(4-Bromophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-[(4-Bromophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is a synthetic organic compound characterized by the presence of a bromophenyl group, an imino group, a nitrophenyl group, and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Bromophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the condensation reaction between 4-bromobenzaldehyde and 2-nitroaniline to form the imine intermediate. This intermediate is then esterified with 4-methoxybenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Bromophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(E)-[(4-Bromophenyl)imino]methyl]-2-aminophenyl 4-methoxybenzoate.
Reduction: Formation of 4-[(E)-[(4-Bromophenyl)amino]methyl]-2-nitrophenyl 4-methoxybenzoate.
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
4-[(E)-[(4-Bromophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Bromophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-Fluorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate
- 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate
- 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate
Uniqueness
4-[(E)-[(4-Bromophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its fluorine, chlorine, or methyl analogs.
Properties
Molecular Formula |
C21H15BrN2O5 |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
[4-[(4-bromophenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H15BrN2O5/c1-28-18-9-3-15(4-10-18)21(25)29-20-11-2-14(12-19(20)24(26)27)13-23-17-7-5-16(22)6-8-17/h2-13H,1H3 |
InChI Key |
BLHNNFLNSDEDRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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